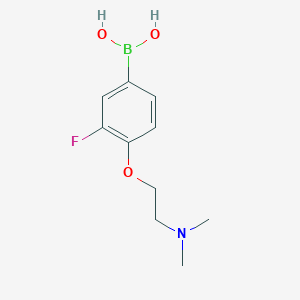

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[2-(dimethylamino)ethoxy]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BFNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRZCZXOJWPDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401191743 | |

| Record name | B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944279-23-6 | |

| Record name | B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944279-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Introduction: Strategic Importance in Medicinal Chemistry

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid is a key building block in modern drug discovery and development. Its structural motifs—a fluorinated phenylboronic acid coupled with a dimethylaminoethoxy side chain—make it a highly valuable reagent for introducing specific physicochemical properties into drug candidates. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2][3] The fluorine atom can enhance metabolic stability and binding affinity, while the dimethylaminoethoxy group often improves aqueous solubility and provides a basic handle for salt formation, crucial for optimizing pharmacokinetic profiles. This guide provides a comprehensive, technically-grounded protocol for its synthesis, focusing on the underlying chemical principles and practical execution for researchers in the field.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection is the carbon-boron bond, which is reliably formed through a lithiation-borylation sequence.[4][5][6] This approach identifies an aryl bromide as the immediate precursor. The ether linkage can be synthesized via a standard Williamson ether synthesis.

This leads to a proposed two-step synthesis starting from the commercially available 4-bromo-2-fluorophenol.

Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Key Intermediate: 4-Bromo-1-(2-(dimethylamino)ethoxy)-2-fluorobenzene

The first stage involves the synthesis of the aryl bromide precursor. This is accomplished through a nucleophilic substitution reaction (Williamson ether synthesis) where the phenoxide of 4-bromo-2-fluorophenol attacks 2-(dimethylamino)ethyl chloride.

Mechanism and Rationale

The reaction begins with the deprotonation of the phenol using a suitable base, typically a carbonate like potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This phenoxide then displaces the chloride from 2-(dimethylamino)ethyl chloride. The choice of a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is critical as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the Sₙ2 reaction.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

|---|---|---|---|---|

| 4-Bromo-2-fluorophenol | 191.00 | 10.0 g | 52.3 mmol | 1.0 |

| 2-(Dimethylamino)ethyl chloride HCl | 144.04 | 8.3 g | 57.6 mmol | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 21.7 g | 156.9 mmol | 3.0 |

| Acetonitrile (ACN) | 41.05 | 200 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-fluorophenol (10.0 g, 52.3 mmol), potassium carbonate (21.7 g, 156.9 mmol), and acetonitrile (200 mL).

-

Add 2-(dimethylamino)ethyl chloride hydrochloride (8.3 g, 57.6 mmol) to the stirring suspension. Note: Using the hydrochloride salt requires additional base to neutralize the HCl in situ.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 4-bromo-1-(2-(dimethylamino)ethoxy)-2-fluorobenzene as a pale yellow oil.

Part II: Formation of the Boronic Acid via Lithiation-Borylation

This final step is the most critical and requires stringent anhydrous and anaerobic conditions. The aryl bromide is converted to an aryllithium species, which then acts as a nucleophile to attack an electrophilic boron source, typically triisopropyl borate.

Mechanism and Rationale

The core of this transformation is a lithium-halogen exchange reaction.[4][5] A strong organolithium base, n-butyllithium (n-BuLi), is used to deprotonate the most acidic proton or, in this case, perform a lithium-halogen exchange with the aryl bromide. This exchange is highly favorable and rapid at very low temperatures (-78°C). This low temperature is crucial to prevent side reactions, such as the reaction of the highly basic n-BuLi with other functional groups or the solvent.

The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. This forms a lithium borate 'ate' complex.[6][7] The reaction is then quenched with an aqueous acid (e.g., HCl), which hydrolyzes the borate ester to the desired boronic acid.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

|---|---|---|---|---|

| 4-Bromo-1-(2-(...))benzene | 262.12 | 10.0 g | 38.1 mmol | 1.0 |

| n-Butyllithium (n-BuLi) | 64.06 | 16.8 mL (2.5 M in hexanes) | 42.0 mmol | 1.1 |

| Triisopropyl borate | 188.08 | 9.7 mL | 42.0 mmol | 1.1 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - | - |

| 2 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |

Procedure:

-

Set up an oven-dried, three-necked 500 mL round-bottom flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Dissolve the intermediate 4-bromo-1-(2-(dimethylamino)ethoxy)-2-fluorobenzene (10.0 g, 38.1 mmol) in anhydrous tetrahydrofuran (150 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (16.8 mL of a 2.5 M solution in hexanes, 42.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70°C. Stir for 1 hour at -78°C.

-

In a separate, dry dropping funnel, add triisopropyl borate (9.7 mL, 42.0 mmol). Add this to the aryllithium solution dropwise, again maintaining the temperature below -70°C.

-

After the addition is complete, stir the mixture at -78°C for an additional 2 hours.

-

Remove the cooling bath and allow the reaction to warm slowly to room temperature.

-

Quench the reaction by carefully adding 2 M HCl (~50 mL) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel. The product may precipitate at the interface. Isolate the solid by filtration. If no solid forms, extract the aqueous layer with ethyl acetate.

-

Wash the organic layers (or the redissolved solid) with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by trituration with diethyl ether or recrystallization from an appropriate solvent system (e.g., acetonitrile/water) to give This compound as a white to off-white solid.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the two-stage synthesis.

Characterization and Validation

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom.

-

¹¹B NMR: To confirm the formation of the boronic acid.

-

LC-MS: To determine purity and confirm the molecular weight of the product.

Safety and Handling Precautions

-

n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

Triisopropyl borate: Flammable liquid and irritant.

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.

-

General Precautions: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

References

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. (2023). Suzuki reaction. [Link]

-

Borates Today. (2021). Boron Suzuki Coupling. [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7609-7612. [Link]

-

Aggarwal, V. K., et al. (2017). A user's guide to lithiation–borylation. [Link]

-

Inam, M., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry, 124, 445-455. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Boron Suzuki Coupling | Borates Today [borates.today]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid for Drug Development

Abstract

Boronic acids represent a class of compounds with escalating importance in medicinal chemistry, underscored by the regulatory approval of several boronic acid-based drugs. Their unique ability to form reversible covalent bonds with diols makes them attractive pharmacophores for various biological targets. This guide provides an in-depth technical framework for the comprehensive physicochemical characterization of a novel boronic acid derivative, (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid. We present a logical, workflow-driven approach intended for researchers, medicinal chemists, and drug development scientists. The methodologies detailed herein are designed to establish a robust data package covering the compound's identity, purity, acidity, solubility, and stability, which are critical parameters for advancing a candidate from discovery to development. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring a self-validating and reproducible characterization cascade.

Introduction and Strategic Importance

The incorporation of a boronic acid moiety into drug candidates has become a powerful strategy in modern drug discovery. The boron atom's empty p-orbital allows it to act as a Lewis acid, most notably forming a tetrahedral boronate complex with the N-terminal threonine hydroxyl group in the active site of the proteasome, a mechanism central to the action of drugs like bortezomib. The subject of this guide, this compound, is a structurally complex molecule featuring several key functional groups:

-

A Phenylboronic Acid: The core pharmacophore, capable of covalent interactions. The fluorine substituent is known to enhance Lewis acidity, potentially lowering the pKa into a more physiologically relevant range.

-

A Tertiary Amine: A dimethylamino group, which will be protonated at physiological pH, influencing solubility, cell permeability, and potential off-target interactions.

-

An Ether Linkage: Providing conformational flexibility.

A thorough understanding of this molecule's physicochemical properties is not merely an academic exercise; it is a prerequisite for successful drug development. These properties govern everything from its behavior in initial screening assays to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This document outlines the critical experiments required to build this foundational understanding.

Core Molecular Properties and Identity

The first step in any characterization is to confirm the fundamental properties of the molecule. This establishes a baseline for all subsequent experiments.

| Property | Data | Source / Method |

| IUPAC Name | This compound | - |

| CAS Number | 1186215-34-8 | Commercial Vendor Data[1] |

| Molecular Formula | C₁₀H₁₅BFNO₃ | Calculated |

| Molecular Weight | 227.04 g/mol | Calculated |

Note: The molecular formula and weight were calculated based on the structure, as vendor data appeared to be for a different scaffold.

Structural Confirmation: Spectroscopic & Chromatographic Analysis

It is imperative to confirm that the synthesized material is structurally correct and to assess its purity. A suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A multi-nuclear approach provides an unambiguous structural fingerprint.

-

¹H NMR: Will confirm the presence and connectivity of all protons, including the aromatic protons, the ethyl bridge, and the N-methyl groups.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: Crucial for confirming the presence and position of the single fluorine atom on the aromatic ring, a technique well-suited for fluorinated boronic acids.[2]

-

¹¹B NMR: Characterizes the boron center, distinguishing between the trigonal boronic acid and any potential tetrahedral boronate species.

-

-

Mass Spectrometry (MS): Provides molecular weight confirmation.

-

Expertise & Experience: Boronic acids are notoriously challenging to analyze by MS due to their tendency to undergo thermally induced dehydration in the ion source, leading to the formation of cyclic trimers known as boroxines.[3] This can complicate spectral interpretation. To mitigate this, a soft ionization technique like electrospray ionization (ESI) is required. Development of an Ultra-High-Performance Liquid Chromatography (UPLC-MS) method using a mobile phase like 10 mM ammonium acetate in acetonitrile can successfully analyze a broad range of boronic acids by minimizing the formation of boroxines and other adducts.[4][5]

-

-

Chromatographic Purity (UPLC): A high-resolution UPLC method coupled with a UV detector is the gold standard for purity assessment. The method should be capable of separating the parent compound from any starting materials, byproducts, or degradants.

Acidity Constant (pKa) Determination

Trustworthiness: The pKa values of an ionizable drug candidate are among its most influential physicochemical properties. They directly dictate the molecule's charge state at any given pH, which in turn governs its solubility, membrane permeability, and receptor-binding interactions. For this compound, two key ionizations are expected:

-

The protonation of the tertiary dimethylamino group (a base, pKa₁).

-

The ionization of the Lewis acidic boronic acid group (an acid, pKa₂).

The fluorine atom ortho to the boronic acid is expected to lower the pKa of the boronic acid group, making it more acidic than unsubstituted phenylboronic acid (pKa ~8.8).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for pKa determination.[6]

Objective: To determine the pKa values corresponding to the dimethylamino and boronic acid groups.

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system, such as 20% v/v methanol in water, with a constant ionic strength maintained by 0.15 M KCl.

-

Inert Atmosphere: Blanket the titration vessel with an inert gas (e.g., Argon) throughout the experiment. This is a critical step to prevent atmospheric CO₂ from dissolving into the solution and forming carbonic acid, which would interfere with the titration of weakly acidic/basic groups.

-

Acidification: Titrate the solution to a low pH (e.g., pH 2.0) with a standardized solution of 0.1 M HCl to ensure both functional groups are fully protonated.

-

Titration: Perform a forward titration by adding small, precise aliquots of a standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the half-equivalence points, which can be precisely located by analyzing the first and second derivatives of the titration curve.

Aqueous Solubility Profile

Authoritative Grounding: Poor aqueous solubility is a primary cause of failure for drug candidates. Determining the equilibrium solubility, particularly as a function of pH, is mandated by regulatory bodies and is fundamental to the Biopharmaceutics Classification System (BCS).[7] The "shake-flask" method is the gold-standard technique for this purpose.[8]

Experimental Protocol: Equilibrium Shake-Flask Solubility

Objective: To determine the thermodynamic solubility of the compound in aqueous buffers relevant to the physiological pH range.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 4.5, and pH 6.8 for the small intestine).

-

Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume (e.g., 2 mL) of each buffer. The excess solid is critical to ensure that an equilibrium between the solid and dissolved states is achieved.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker or rotator set to 37 ± 1 °C. Agitate the samples for a defined period.

-

Equilibrium Confirmation (Self-Validation): To ensure true equilibrium has been reached, sample the vials at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between the last two time points.

-

Phase Separation: After equilibration, separate the undissolved solid from the supernatant. Centrifugation at high speed (e.g., >10,000 rpm) is a reliable method.

-

Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated UPLC-UV method.

-

pH Verification: Measure the final pH of the saturated solution to ensure the buffering capacity was maintained.[8]

| pH of Buffer | Expected Predominant Species | Predicted Solubility Trend |

| 1.2 | Dicationic (Amine and Boronic Acid Protonated) | High |

| 4.5 | Monocationic (Amine Protonated) | Moderate to High |

| 6.8 | Zwitterionic/Neutral | Lowest Solubility (near pI) |

| > pKa₂ | Anionic (Boronic Acid Deprotonated) | Increasing |

Chemical Stability Assessment

Boronic acids are susceptible to specific degradation pathways that can impact shelf-life and in vivo performance. A proactive assessment of stability is crucial.

-

Oxidative Stability: Boronic acids can undergo oxidative deboronation, particularly in the presence of reactive oxygen species (ROS).[1] A forced degradation study can be performed by exposing a solution of the compound to a controlled concentration of hydrogen peroxide (a common ROS model) and monitoring the degradation over time by UPLC. This provides insight into its potential metabolic instability.

-

Hydrolytic Stability: The stability of the compound across the physiological pH range should be assessed. Solutions in the standard pH 1.2, 4.5, and 6.8 buffers are incubated at a set temperature (e.g., 40°C) and analyzed by UPLC at various time points (e.g., 0, 24, 48, 72 hours) to check for any pH-dependent degradation.

Conclusion: Synthesizing a Comprehensive Profile

The experimental framework detailed in this guide provides a robust pathway for the comprehensive physicochemical characterization of this compound. By systematically determining its identity, purity, acidity, solubility, and stability, researchers and drug development professionals can build a data-driven understanding of the molecule. This knowledge is fundamental for interpreting biological data, designing appropriate formulations, and making informed decisions on the progression of this promising compound through the drug discovery pipeline. The emphasis on the rationale behind each experimental choice and the inclusion of self-validating steps ensures the integrity and trustworthiness of the resulting data package.

References

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ioniz

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

- Analysis of Boronic Acids Without Chemical Derivatisation.

- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry.

- Improving the oxidative stability of boronic acids through stereoelectronic effects. JoVE.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.

- Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry.

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl

- (3-(Dimethylamino)-4-fluorophenyl)boronic acid. Lead Sciences.

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific

- Annex 4.

Sources

- 1. (3-(Dimethylamino)-4-fluorophenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 2. echemi.com [echemi.com]

- 3. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid | C12H14BFN2O4 | CID 89138009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. sites.pitt.edu [sites.pitt.edu]

Omipalisib (GSK2126458): A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Potent Dual PI3K/mTOR Inhibitor

Introduction

Omipalisib, also known as GSK2126458, is a highly potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[1][3] Omipalisib distinguishes itself through its sub-nanomolar inhibitory activity against both PI3K and mTOR complexes, positioning it as a significant compound in preclinical and clinical investigations for oncology and other indications.[4][5][6] This guide provides a comprehensive technical overview of Omipalisib, including its physicochemical properties, mechanism of action, synthesis, and key characterization data, tailored for researchers and drug development professionals.

Physicochemical and Structural Characterization

While the user's initial query referenced CAS number 944279-23-6, which corresponds to (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid, the vast body of scientific literature points to the well-characterized compound GSK2126458 (Omipalisib) with CAS Number 1086062-66-9 .[7]

Table 1: Chemical and Physical Properties of Omipalisib (GSK2126458)

| Property | Value | Source |

| IUPAC Name | 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide | [1][7] |

| Synonyms | GSK2126458, GSK458, Omipalisib | [4][5] |

| Molecular Formula | C25H17F2N5O3S | [7] |

| Molecular Weight | 505.5 g/mol | [5][7] |

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

Omipalisib exerts its therapeutic effects by potently and competitively inhibiting the ATP-binding site of both PI3K and mTOR kinases.[8][9] This dual inhibition is critical, as it simultaneously blocks the primary signaling cascade and a key downstream effector, potentially overcoming feedback activation of Akt that can occur with mTORC1-specific inhibitors.[8]

The PI3K/mTOR pathway is a central signaling node that integrates extracellular cues to regulate essential cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to cell growth, proliferation, and survival.

A crucial downstream target of Akt is the mTOR complex 1 (mTORC1). mTORC1, when active, promotes protein synthesis and cell growth by phosphorylating substrates like p70S6K and 4E-BP1. mTOR also exists in a second complex, mTORC2, which is responsible for the full activation of Akt through phosphorylation at Ser473.[3]

Omipalisib's potent inhibition of all class I PI3K isoforms (p110α, β, δ, and γ) and both mTORC1 and mTORC2 complexes leads to a comprehensive shutdown of this signaling axis.[4][5][6] This results in decreased levels of phosphorylated Akt (pAkt), leading to the induction of cell cycle arrest, primarily in the G1 phase, and in some cases, apoptosis.[7][10]

Figure 1: Simplified schematic of the PI3K/mTOR signaling pathway and the inhibitory action of Omipalisib.

Biological Activity and Characterization Data

Omipalisib is characterized by its exceptional potency against both PI3K and mTOR. The following tables summarize key in vitro activity data.

Table 2: In Vitro Inhibitory Activity of Omipalisib (Ki values)

| Target | Ki (nM) | Source |

| p110α | 0.019 | [4][5] |

| p110β | 0.13 | [4][5] |

| p110δ | 0.024 | [4][5] |

| p110γ | 0.06 | [4][5] |

| mTORC1 | 0.18 | [4][5] |

| mTORC2 | 0.3 | [4][5] |

Table 3: Cellular Activity of Omipalisib (IC50 values)

| Cell Line | Assay | IC50 (nM) | Source |

| HCC1954 (Breast Carcinoma) | pAKT Inhibition | 2 | [7] |

| T47D (Breast Cancer) | pAkt-S473 Inhibition | 0.41 | [4][5] |

| BT474 (Breast Cancer) | pAkt-S473 Inhibition | 0.18 | [4][5] |

| T47D (Breast Cancer) | Cell Proliferation | 3 | [4][5] |

| BT474 (Breast Cancer) | Cell Proliferation | 2.4 | [4][5] |

In various human tumor cell lines, Omipalisib has demonstrated broad inhibitory activity on cell growth and has been shown to induce cell death.[7] Notably, its primary mechanism of action in many cancer cells appears to be cell cycle arrest, particularly in the G1 phase, rather than the direct induction of apoptosis.[7] However, in some contexts, such as in oncogenically transformed cells from neurocutaneous melanocytosis, Omipalisib has been shown to induce autophagic cell death.[11][12]

Synthesis and Radiosynthesis

The synthesis of Omipalisib has been described in the literature. A key step involves a Suzuki coupling reaction.[7] Radiosynthesis of [11C]GSK2126458 and [18F]GSK2126458 has also been developed for use as potential PET imaging agents to visualize PI3K and mTOR expression in cancers.[13]

Experimental Protocols

PI3K Enzyme Inhibition Assay (Illustrative)

This protocol is a generalized representation based on described methodologies.

-

Prepare Reagents:

-

PI3K Reaction Buffer (e.g., dilute stock 1:4 with de-ionized water, add fresh DTT to a final concentration of 5 mM).[5]

-

PI3K enzyme solution (at twice the final desired concentration in 1X reaction buffer).[5]

-

Substrate solution containing PIP2 and ATP (at twice the final desired concentration in 1X reaction buffer).[5]

-

Omipalisib serial dilutions.

-

Stop solution.[5]

-

-

Assay Procedure:

-

Add 2.5 µL of the PI3K enzyme solution to all wells of a suitable microplate.[5]

-

Add Omipalisib or vehicle control to the wells and pre-incubate for 15 minutes at room temperature.[5]

-

Initiate the reaction by adding 2.5 µL of the 2X substrate solution.[5]

-

Incubate for 1 hour at room temperature.[5]

-

Quench the reaction by adding 2.5 µL of the stop solution.[5]

-

-

Detection:

Figure 2: A simplified workflow for a PI3K enzyme inhibition assay.

Clinical Development and Applications

Omipalisib has been evaluated in human clinical trials for the treatment of various solid tumors and lymphoma.[3][7] Phase I studies have established the maximum tolerated dose (MTD) and have shown that Omipalisib is generally well-tolerated, with diarrhea and skin rash being the most common treatment-related adverse events.[14] Durable objective responses have been observed in patients with several tumor types, including sarcoma, kidney, breast, endometrial, oropharyngeal, and bladder cancer.[14] Interestingly, these responses were not consistently associated with the presence of PIK3CA mutations, suggesting that other biomarkers may be needed to predict patient response.[14]

Beyond oncology, Omipalisib has also been investigated for the treatment of idiopathic pulmonary fibrosis (IPF).[7][15] An experimental medicine study in IPF patients demonstrated acceptable tolerability and confirmed target engagement in both blood and lungs.[15]

Conclusion

Omipalisib (GSK2126458) is a potent and well-characterized dual PI3K/mTOR inhibitor with significant therapeutic potential. Its ability to comprehensively block a key signaling pathway implicated in cancer and other diseases has driven its progression into clinical trials. For researchers and drug development professionals, Omipalisib serves as a valuable tool for interrogating the PI3K/mTOR pathway and as a promising clinical candidate. Further research is warranted to identify predictive biomarkers for patient selection and to explore its efficacy in combination with other therapeutic agents.

References

-

New Drug Approvals. (2015, March 17). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. [Link]

-

Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]

-

Shen, M. H., et al. (2018). The dual PI3K/mTOR inhibitor GSK2126458 is effective for treating solid renal tumours in Tsc2+/- mice through suppression of cell proliferation and induction of apoptosis. Oncogenesis, 7(1), 9. [Link]

-

Knight, S. D., et al. (2009). Abstract C62: Identification of GSK2126458, a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Molecular Cancer Therapeutics, 8(12 Supplement), C62. [Link]

-

Wang, M., et al. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & Medicinal Chemistry Letters, 22(4), 1569-1574. [Link]

-

Kings, S., et al. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Cancer Genomics & Proteomics, 15(4), 281-288. [Link]

-

Kings, S., et al. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Cancer Genomics & Proteomics, 15(4), 281-288. [Link]

-

Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]

-

Munster, P. N., et al. (2016). First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies. Clinical Cancer Research, 22(8), 1932-1939. [Link]

-

Maher, T. M., et al. (2017). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal, 49(5), 1602299. [Link]

-

Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]

-

Hardwicke, M. A., et al. (2009). Abstract C63: Biological characterization of GSK2126458, a novel and potent inhibitor of phosphoinositide 3-kinase and the mammalian target of rapamycin (mTOR). Molecular Cancer Therapeutics, 8(12 Supplement), C63. [Link]

-

Janku, F., et al. (2018). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 10(7), 235. [Link]

Sources

- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. The dual PI3K/mTOR inhibitor GSK2126458 is effective for treating solid renal tumours in Tsc2+/- mice through suppression of cell proliferation and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 12. The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. publications.ersnet.org [publications.ersnet.org]

An In-depth Technical Guide to the NMR Spectroscopic Characterization of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Introduction

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid is a key building block in contemporary drug discovery and materials science. Its unique trifunctional nature, incorporating a boronic acid moiety for coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a dimethylaminoethoxy group to enhance solubility and provide a potential site for salt formation or further derivatization, makes it a valuable synthon. A comprehensive understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of this molecule in solution. This guide provides an in-depth analysis of the expected multinuclear NMR data for this compound, grounded in established principles of NMR spectroscopy and data from analogous compounds. We will explore the nuances of sample preparation, predict the key features of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, and outline robust experimental protocols for data acquisition and interpretation.

The Foundational Challenge: The Dynamic Nature of Boronic Acids in Solution

Before delving into the specifics of the NMR spectra, it is crucial to address a fundamental characteristic of boronic acids: their propensity to exist in equilibrium with their cyclic anhydrides, known as boroxines, in solution. This equilibrium is influenced by factors such as concentration, solvent, and the presence of water. The formation of these trimers can lead to complex and often broadened NMR spectra, complicating interpretation.

To ensure the acquisition of clean, monomeric spectra of this compound, specific sample preparation techniques are recommended. The use of coordinating solvents such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can effectively break up the boroxine trimers by forming adducts with the boron center. The addition of a small amount of D₂O can also shift the equilibrium towards the monomeric boronic acid.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and data from structurally related compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.5 - 7.3 | m | 3H | Ar-H | Complex multiplet due to coupling with both ¹⁹F and adjacent protons. |

| ~8.0 | br s | 2H | B(OH )₂ | Broad singlet, exchangeable with D₂O. |

| ~4.2 | t | 2H | O-CH₂ -CH₂-N | Triplet, J ≈ 5-6 Hz. |

| ~2.8 | t | 2H | O-CH₂-CH₂ -N | Triplet, J ≈ 5-6 Hz. |

| ~2.3 | s | 6H | N(CH₃ )₂ | Sharp singlet. |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~160 - 157 (d) | C -F | Doublet due to ¹JCF coupling (J ≈ 240-250 Hz). |

| ~148 - 145 (d) | C -O | Doublet due to ²JCF coupling (J ≈ 10-15 Hz). |

| ~128 - 125 (d) | C -B | Doublet due to ³JCF coupling (J ≈ 3-5 Hz). |

| ~120 - 117 (d) | Ar-C H | Doublet due to JCF coupling. |

| ~115 - 112 (d) | Ar-C H | Doublet due to JCF coupling. |

| ~110 - 107 (d) | Ar-C H | Doublet due to JCF coupling. |

| ~68 | O-C H₂-CH₂-N | |

| ~58 | O-CH₂-C H₂-N | |

| ~45 | N(C H₃)₂ |

Predicted ¹⁹F and ¹¹B NMR Data

| Nucleus | Solvent | Frequency | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹⁹F | DMSO-d₆ | 376 MHz | ~ -115 to -125 | Referenced to CFCl₃. The exact shift is sensitive to the electronic environment. |

| ¹¹B | DMSO-d₆ | 128 MHz | ~ 28 - 33 | Referenced to BF₃·OEt₂. The chemical shift for tricoordinate boronic acids typically falls in this range.[1] |

Experimental Protocols: A Self-Validating Approach

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocols are recommended.

Sample Preparation Workflow

Caption: Workflow for preparing the NMR sample.

Rationale for Solvent Choice: DMSO-d₆ is an excellent choice as it is a polar, aprotic solvent that effectively solvates the boronic acid and disrupts boroxine formation. Its high boiling point also allows for variable temperature studies if necessary.

NMR Data Acquisition Parameters

The following provides a general set of parameters for acquiring the necessary spectra. These may need to be optimized based on the specific instrument and sample concentration.

Caption: Recommended NMR acquisition parameters.

Self-Validation: The consistency of the data across all four nuclei serves as a self-validating system. For instance, the couplings observed in the ¹H and ¹³C spectra due to the fluorine atom should correlate with the ¹⁹F spectrum. Similarly, the presence of a single, relatively sharp peak in the ¹¹B spectrum is indicative of the monomeric boronic acid species.

Spectral Interpretation: Unraveling the Molecular Signature

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is predicted to be the most complex, showing a multiplet for the three aromatic protons. The fluorine atom at position 3 will introduce both ortho and meta H-F couplings, and the protons will also exhibit standard H-H couplings. The signals for the 2-(dimethylamino)ethoxy side chain are expected to be more straightforward, with two triplets for the methylene groups and a sharp singlet for the two equivalent methyl groups. The B(OH)₂ protons will appear as a broad singlet that will exchange upon the addition of a drop of D₂O, a key diagnostic feature.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be characterized by the significant influence of the fluorine atom. The carbon directly attached to the fluorine (C-3) will appear as a large doublet with a ¹JCF coupling constant of approximately 240-250 Hz. The surrounding carbons will also exhibit smaller C-F couplings (²JCF, ³JCF, etc.), which are invaluable for unambiguous signal assignment. The ipso-carbon attached to the boron atom (C-1) may be broadened due to the quadrupolar nature of the boron nucleus and can sometimes be difficult to observe.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.

¹¹B NMR Spectrum

The ¹¹B NMR spectrum is a crucial tool for confirming the state of the boronic acid. A relatively sharp signal in the range of 28-33 ppm is characteristic of a tricoordinate, sp²-hybridized boron atom in a monomeric boronic acid.[1] The presence of broader signals or multiple peaks could indicate the formation of boroxines or other boron species.

Potential Impurities and Their NMR Signatures

A thorough analysis of the NMR spectra should also consider potential impurities from the synthesis of this compound. Common synthetic routes may involve the lithiation of a brominated precursor followed by quenching with a trialkyl borate.

Potential Impurities:

-

Starting Material (e.g., 1-bromo-4-(2-(dimethylamino)ethoxy)-2-fluorobenzene): Residual starting material would be readily identifiable by its characteristic aromatic proton and carbon signals, and the absence of the boronic acid group.

-

Homocoupling Byproducts: Dimeric species formed during the lithiation step could be present. These would exhibit more complex aromatic signals in the ¹H NMR spectrum.

-

Hydrolysis Products: Protodeboronation, where the boronic acid group is replaced by a hydrogen atom, can occur under certain conditions. This would result in a simplified aromatic spectrum.

Conclusion

The comprehensive NMR spectroscopic characterization of this compound is essential for its quality control and effective application in research and development. By employing the robust experimental protocols and interpretive strategies outlined in this guide, researchers can confidently elucidate the structure and purity of this important building block. The predicted spectral data, based on sound chemical principles and analogous compound analysis, provide a reliable benchmark for experimental verification. The interplay of multinuclear NMR data offers a powerful, self-validating approach to confirming the identity and integrity of this versatile molecule.

References

- General Principles of NMR Spectroscopy: For a comprehensive understanding of the theoretical basis of NMR, refer to foundational texts such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.

-

¹¹B NMR of Boronic Acids: The typical chemical shift range for tricoordinate boronic acids is well-documented in the literature. For example, see publications that focus on the characterization of organoboron compounds. A general reference can be found on the SDSU Chemistry department's website regarding ¹¹B NMR chemical shifts.[1]

Sources

Commercial availability of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

An In-Depth Technical Guide to the Commercial Availability and Application of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized arylboronic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a boronic acid moiety, and a dimethylaminoethoxy side chain, offers a confluence of properties valuable for drug discovery and cross-coupling applications. This guide provides a comprehensive overview of its chemical profile, commercial availability, and practical application. We delve into the nuances of supplier specifications, stability considerations, and provide a field-proven protocol for its use in the Suzuki-Miyaura cross-coupling reaction, grounded in mechanistic principles.

The Strategic Value of Substituted Arylboronic Acids

Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and functional group tolerance make them indispensable tools for constructing carbon-carbon bonds.[1] The specific architecture of this compound is not accidental; each substituent is strategically placed to modulate its chemical and biological properties.

-

Fluorine Atom: The presence of an ortho-fluorine atom significantly influences the molecule's electronic properties and acidity. Fluorination can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the boronic acid, which is critical for applications like glucose sensing where binding at physiological pH is required.[2]

-

Dimethylaminoethoxy Side Chain: This basic, flexible side chain can dramatically improve aqueous solubility, a common challenge in drug development. The tertiary amine can act as an intramolecular catalyst or a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions with biological targets.

-

Boronic Acid Moiety: As the key functional group, it is the reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of biaryl structures, which are privileged motifs in many pharmaceutical agents.[3]

Chemical Profile and Handling

Identifiers and Structure

It is crucial to distinguish between the free boronic acid and its common synthetic precursors or protected forms, such as the pinacol ester, as they may have different CAS numbers.

Physicochemical Properties

The data below is compiled from typical supplier specifications and computational models. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.

| Property | Value | Source |

| Physical Form | Solid, typically off-white to light yellow powder. | [6] |

| Purity | Typically ≥95% or ≥97% by HPLC/NMR. | [4][6] |

| Solubility | Soluble in methanol, DMSO, and DMF. Limited solubility in water. | Inferred from structure |

| Hazard | Irritant. Standard precautions for handling fine chemicals apply. | [5] |

Critical Stability and Storage Insights

From an application scientist's perspective, understanding the stability of boronic acids is paramount for reproducible results. The primary degradation pathway is protodeboronation , the cleavage of the C–B bond, which is often promoted by aqueous or protic solvents.

-

Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[6] Its hygroscopic nature necessitates storage in a desiccator.

-

Solution Stability: Aqueous solutions are susceptible to hydrolysis and should be prepared fresh immediately before use. For extended storage or in automated systems, consider using anhydrous aprotic solvents like acetonitrile or THF. On-column degradation during HPLC analysis is also a known phenomenon that can be mitigated by using faster gradients or aprotic sample diluents.

Commercial Availability and Supplier Evaluation

This compound is available from several fine chemical suppliers who specialize in building blocks for research and development.

Representative Commercial Suppliers

The following table lists some known suppliers. Availability and purity can vary, and inclusion on this list does not constitute an endorsement.

| Supplier | Typical Purity | Notes |

| Leap Chem Co., Ltd. | Research Grade | Listed as a supplier of this specific boronic acid.[7] |

| Matrix Scientific | ≥95% | Provides CAS number and key molecular data.[5] |

| AccelaChem | ≥95% | Lists the compound as part of its product catalog.[4] |

A Scientist's Guide to Quality Assessment

When sourcing this reagent, especially for sensitive applications, it is crucial to look beyond the catalog description.

-

Verify the Structure: Always request a lot-specific Certificate of Analysis (CoA) with ¹H NMR and HPLC-MS data to confirm the structure and purity.

-

Check for Anhydrides (Boroxines): Commercial boronic acids often contain varying amounts of their corresponding cyclic anhydride trimers (boroxines). While often usable in Suzuki couplings (as the base promotes hydrolysis back to the monomeric acid), high boroxine content can affect reaction stoichiometry. Recrystallization may be necessary for highly sensitive reactions.[8]

-

Inquire About Residual Solvents and Metals: For later-stage drug development, inquire about residual palladium from its synthesis or other elemental impurities.

Application Highlight: Suzuki-Miyaura Cross-Coupling

This reagent is an excellent coupling partner for forming biaryl systems. The following section details the mechanism and a robust protocol.

The "Why" Behind the Mechanism: A Self-Validating System

The Suzuki-Miyaura catalytic cycle is a well-understood, self-validating process. Each step is designed to logically proceed to the next, regenerating the active catalyst. Understanding this causality is key to troubleshooting.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond. This is often the rate-limiting step. Aryl bromides and iodides are more reactive than chlorides.[9]

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center, displacing the halide. The choice of base is critical; stronger bases like Cs₂CO₃ can accelerate this step, especially with sterically hindered partners.[10]

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst to restart the cycle.[1]

Field-Proven Experimental Protocol

This protocol is a robust starting point for coupling this compound with a generic aryl bromide.

Objective: To synthesize an unsymmetrical biaryl via Suzuki-Miyaura coupling.

Materials:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous Dioxane and Water (e.g., 4:1 v/v)

Methodology:

-

Vessel Preparation (The "Why"): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (e.g., 1 mmol), this compound (1.2 mmol), and Cesium Carbonate (2.0 mmol). Using a flame-dried flask under inert gas is crucial because the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and lower yields.

-

Inert Atmosphere (The "Why"): Seal the flask, and cycle between vacuum and backfilling with argon or nitrogen at least three times. This process, known as degassing, removes atmospheric oxygen that would otherwise oxidize and deactivate the palladium catalyst.

-

Catalyst Addition: Briefly open the flask under a positive pressure of inert gas and add the Pd(PPh₃)₄ catalyst (0.05 mmol).

-

Solvent Addition (The "Why"): Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe. The biphasic solvent system is common; dioxane solubilizes the organic reagents, while water solubilizes the inorganic base, facilitating the reaction at the interface.[10] The solvents must be degassed (by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Workup and Purification (The "Why"):

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter through a pad of Celite to remove the palladium catalyst and inorganic salts. This provides a clear filtrate for extraction.

-

Wash the filtrate with water and then with brine to remove residual base and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to isolate the desired biaryl compound.

-

Overview of Synthesis

Understanding the synthetic route to a reagent provides insight into its potential impurity profile. A common method for synthesizing substituted aminophenylboronic acids involves a lithium-halogen exchange followed by borylation.[2][3]

Caption: General synthetic workflow for aminophenylboronic acids.

-

Starting Material: The synthesis likely begins with a suitably substituted bromo-fluoro-phenol, which is then etherified to install the dimethylaminoethoxy side chain.

-

Lithiation: The aryl bromide is treated with a strong organolithium base (like n-BuLi) at low temperatures (-78 °C) to perform a lithium-halogen exchange, generating a highly reactive aryllithium intermediate.

-

Borylation: This intermediate is quenched with an electrophilic boron source, typically a trialkyl borate like trimethyl or triisopropyl borate.[2]

-

Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester and removes any acid-labile protecting groups to yield the final boronic acid.

Implication for Purity: This route can potentially leave trace impurities such as debrominated starting material (from quenching of the aryllithium by trace protons) or inorganic lithium/boron salts. A thorough aqueous workup and final purification are essential for a high-purity product.

Conclusion

This compound is a sophisticated and valuable building block for modern chemical synthesis, particularly in the realm of drug discovery. Its commercial availability from specialized suppliers makes it accessible to the research community. For successful and reproducible application, scientists must possess a thorough understanding of its chemical properties, pay close attention to its stability and handling requirements, and apply mechanistically sound protocols. By carefully evaluating suppliers and employing robust experimental design, researchers can effectively leverage this reagent to accelerate the synthesis of complex molecular targets.

References

- BenchChem. (2025). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution.

- Organic Synthesis. Suzuki-Miyaura Coupling.

- PMC, NIH. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction.

- ResearchGate.

- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- BuyersGuideChem. 4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid.

- ChemicalBook. 4-Aminophenylboronic acid.

- University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.

- Sigma-Aldrich. 3-Aminophenylboronic acid.

- ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF.

- Semantic Scholar. SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)

- Echemi.

- TCI Chemicals. 3-Aminophenylboronic Acid Monohydrate (contains varying amounts of Anhydride).

- Organic Syntheses. Organic Syntheses Procedure.

- AccelaChem. 944279-23-6,4-[2-(Dimethylamino)ethoxy]-3-fluorophenylboronic Acid.

- CP Lab Safety. 3-Aminophenylboronic Acid, Monohydrate (contains varying amounts of Anhydride), 25g, Each.

- Matrix Scientific. 4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid.

- PubChem. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645.

- Sigma-Aldrich. 4-Fluorophenylboronic acid = 95.

- Sigma-Aldrich. (3-(Dimethylamino)-4-fluorophenyl)boronic acid.

- PubChem. (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid.

- TCI Chemicals (India). 4-Fluorophenylboronic Acid.

- precisionFDA. (4-FLUOROPHENYL)BORONIC ACID.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. 944279-23-6,4-[2-(Dimethylamino)ethoxy]-3-fluorophenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 6. (3-(Dimethylamino)-4-fluorophenyl)boronic acid | 1186215-34-8 [sigmaaldrich.com]

- 7. 4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Functionalized Phenylboronic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of boron-containing moieties, particularly boronic acids, has transitioned from a niche interest to a mainstream strategy in the design of novel therapeutics.[1] The unique electronic properties of the boronic acid group, its ability to form reversible covalent bonds with diols, and its utility as a versatile synthetic handle have cemented its importance.[2][3] Among the diverse array of boronic acids, functionalized phenylboronic acids are of particular significance, serving as crucial building blocks in the synthesis of complex molecular architectures.[1][4] This guide focuses on a specific, highly functionalized example: (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid. The convergence of a fluorine substituent, a dimethylaminoethoxy side chain, and the boronic acid group within a single molecule creates a scaffold with intriguing potential for modulating physicochemical properties and biological activity. This document serves as a comprehensive technical resource, detailing the molecular structure, synthesis, and potential applications of this compound, with a particular emphasis on its relevance to drug discovery and development.

Section 1: Molecular Structure and Physicochemical Properties

This compound is a substituted phenylboronic acid with the chemical formula C₁₀H₁₅BFNO₃.[3] The strategic placement of its functional groups dictates its chemical reactivity and potential biological interactions.

Structural Elucidation

The core of the molecule is a phenyl ring substituted with a boronic acid group [-B(OH)₂]. This group is a key functional moiety, enabling participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] A fluorine atom is positioned ortho to the boronic acid group, which can influence the acidity of the boronic acid and introduce a point of metabolic stability.[2] Para to the boronic acid is an ethoxy linkage bearing a terminal dimethylamino group. This side chain can significantly impact the molecule's solubility, basicity, and potential for protein-ligand interactions.

Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure based on established methods for the synthesis of similar boronic acids. [3]Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.

Step 1: Williamson Ether Synthesis of 4-Bromo-2-fluoro-1-(2-(dimethylamino)ethoxy)benzene

-

Reaction Setup: To a solution of 4-bromo-2-fluorophenol (1.0 eq) in a suitable aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Alkylating Agent: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture. The use of the hydrochloride salt may require an additional equivalent of base to neutralize the HCl released.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The Williamson ether synthesis is a robust and widely used method for forming ether linkages. The choice of an aprotic solvent and a mild inorganic base like K₂CO₃ is to facilitate the deprotonation of the phenol without causing unwanted side reactions.

Step 2: Borylation to this compound

-

Formation of the Organolithium Reagent: Dissolve the product from Step 1 (1.0 eq) in an anhydrous ethereal solvent such as THF or diethyl ether and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes to the cooled solution. Stir the mixture at -78 °C for a specified time to allow for complete lithium-halogen exchange.

-

Borylation: Quench the organolithium intermediate by the slow addition of triisopropyl borate (B(O-iPr)₃, 1.2 eq) at -78 °C.

-

Hydrolysis: Allow the reaction mixture to warm to room temperature and then quench with an aqueous acid solution (e.g., 1 M HCl). Stir vigorously to hydrolyze the boronic ester.

-

Work-up and Isolation: Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or precipitation.

Causality Behind Experimental Choices: The use of low temperatures (-78 °C) is critical for the stability of the organolithium intermediate and to prevent side reactions. Triisopropyl borate is often preferred over trimethyl or triethyl borate as it can lead to cleaner reactions and easier purification. Acidic workup is necessary to hydrolyze the initially formed boronic ester to the desired boronic acid.

Section 3: Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively published, its structural features suggest several potential applications in drug discovery, primarily as a versatile building block.

Role as a Key Intermediate in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex biaryl and heteroaryl scaffolds present in many drug molecules. The boronic acid moiety serves as the organoboron component, which, upon activation with a base, undergoes transmetalation with a palladium(0) catalyst.

The presence of the fluorine atom and the dimethylaminoethoxy side chain can be strategically utilized to fine-tune the properties of the final drug candidate. The fluorine can enhance metabolic stability and binding affinity, while the dimethylamino group can improve aqueous solubility and provide a handle for salt formation, which is often crucial for drug formulation.

Potential as a Pharmacophore

Beyond its role as a synthetic intermediate, the boronic acid group itself can act as a pharmacophore, capable of forming reversible covalent bonds with serine or threonine residues in the active sites of enzymes. This has been a successful strategy in the development of protease inhibitors, such as the FDA-approved drug Bortezomib. [1]The specific substitution pattern of this compound could be explored for its potential to inhibit specific enzyme targets.

Section 4: Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

Hazard Identification

Based on safety data for similar boronic acids, this compound is likely to be an irritant to the eyes, skin, and respiratory tract. It may be harmful if swallowed or inhaled.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment: Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound represents a valuable and highly functionalized building block for drug discovery. Its unique combination of a reactive boronic acid handle, a modulating fluorine substituent, and a solubilizing dimethylaminoethoxy side chain makes it an attractive starting material for the synthesis of a wide range of complex molecules. While further research is needed to fully elucidate its specific biological activities, its potential as a key intermediate in the construction of novel therapeutics is clear. This guide provides a foundational understanding of its structure, synthesis, and potential applications, empowering researchers to leverage this versatile compound in their drug discovery endeavors.

References

- U.S. Patent 9,378,119 B2. (2016). Release template.

-

Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7919-7922. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). TETRABUTYLAMMONIUM(4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 87, 1-10. [Link]

-

AccelaChem. (n.d.). 4-[2-(Dimethylamino)ethoxy]-3-fluorophenylboronic Acid. Retrieved from [Link]

- U.S. Patent 6,448,433 B1. (2002). Process for preparing organic boronic acid derivatives using diboronic acid.

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

Sources

A Technical Guide to Fluorinated Phenylboronic Acids: Properties, Synthesis, and Applications in Modern Research

Abstract Fluorinated phenylboronic acids represent a class of uniquely versatile reagents that have become indispensable in modern chemical and pharmaceutical research. The strategic incorporation of fluorine atoms onto the phenylboronic acid scaffold profoundly modifies its electronic and physicochemical properties, most notably increasing its Lewis acidity and modulating its lipophilicity and metabolic stability. These tailored characteristics have established fluorinated phenylboronic acids as critical building blocks in Suzuki-Miyaura cross-coupling reactions, pivotal components in the design of targeted therapeutics, and highly effective recognition elements in advanced chemical sensors and positron emission tomography (PET) imaging agents. This guide provides an in-depth exploration of the fundamental principles governing the activity of these compounds, detailed experimental protocols, and a survey of their cutting-edge applications, offering researchers and drug development professionals a comprehensive resource to leverage their full potential.

The Impact of Fluorine Substitution on Phenylboronic Acid Chemistry

The Unique Influence of Fluorine in Organic Chemistry

The introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's biological and chemical properties.[1][2] Due to its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, fluorine can significantly alter polarity, lipophilicity, metabolic stability, and binding affinity.[1][2][3] These effects are not merely incremental; they can fundamentally change how a molecule interacts with its environment, making fluorination a powerful tool in medicinal chemistry and materials science.[2][3]

Modulation of Physicochemical Properties

When applied to the phenylboronic acid scaffold, fluorination imparts a suite of predictable yet powerful modifications. The primary effect stems from the strong electron-withdrawing nature of the fluorine atom, which directly influences the boron center.

Lewis Acidity (pKa): The utility of a boronic acid is often linked to its Lewis acidity—the ability of the boron atom to accept a pair of electrons. Unsubstituted phenylboronic acid has a pKa of approximately 8.86.[4] The introduction of electron-withdrawing fluorine atoms increases the electrophilicity of the boron center, thereby increasing its Lewis acidity (and lowering its pKa).[4][5][6][7] This enhancement is crucial for applications in sensing and catalysis.

The position of the fluorine substituent has a pronounced effect on the degree of acidity enhancement:

-

Meta-Substitution: The inductive effect of fluorine dominates, leading to a significant increase in acidity.[4][7]

-

Para-Substitution: The inductive (electron-withdrawing) and resonance (electron-donating) effects of the fluorine atom are competing, resulting in a less pronounced increase in acidity compared to the meta isomer.[4][7]

-

Ortho-Substitution: While a strong inductive effect is present, steric hindrance and the potential for intramolecular hydrogen bonding can influence the acidity, often making it less acidic than the meta-substituted counterpart but still more acidic than the parent compound.[5]

The introduction of multiple fluorine atoms further amplifies this acid-strengthening effect.[6][7]

| Compound | pKa Value | Key Influence |

| Phenylboronic Acid | ~8.86[4] | Baseline |

| 2-Fluorophenylboronic Acid | ~8.32 (Predicted)[8] | Inductive effect, potential H-bonding |

| 3-Fluorophenylboronic Acid | ~8.1-8.3 | Strong inductive effect[4] |

| 4-Fluorophenylboronic Acid | ~8.67 (Predicted)[9] | Competing inductive and resonance effects[4] |

Hydrolytic Stability and Other Properties: Fluorination also influences the hydrolytic stability of phenylboronic acids. While there isn't a simple direct correlation between pKa and decomposition rate, studies have shown that stability is dependent on pH, temperature, and the specific substitution pattern.[6] For instance, compounds with two fluorine atoms in the ortho positions tend to be less stable.[6] From a drug development perspective, fluorination is a key strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][10]

Synthesis of Fluorinated Phenylboronic Acids

The synthesis of fluorinated phenylboronic acids is well-established, with primary methods involving the reaction of an appropriate organometallic reagent with a trialkyl borate. A common and reliable route begins with a fluorinated aryl halide (e.g., fluorobromobenzene).[11] This precursor undergoes metal-halogen exchange to form an organolithium or Grignard reagent, which then reacts with a borate ester, followed by acidic workup to yield the desired boronic acid.

Caption: Generalized workflow for the synthesis of fluorinated phenylboronic acids.

Key Applications in Research and Development

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Synthesis

Fluorinated phenylboronic acids are workhorse reagents in Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[7][12][13] These reactions are fundamental to the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.[12][14][15]

Causality Behind Experimental Choices: The choice of a fluorinated phenylboronic acid is often deliberate. The electron-withdrawing fluorine atom can influence the transmetalation step of the catalytic cycle, and the stability of the reagent under basic reaction conditions is critical for achieving high yields. Supported palladium nanoparticles are often used as heterogeneous, recyclable catalysts for these transformations.[14][16]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.